1,3-Dimethyl-5-iodopyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research
Pyrazole derivatives represent a vital class of heterocyclic compounds that have garnered substantial attention in contemporary chemical research. globalresearchonline.netnih.govwisdomlib.org These five-membered aromatic rings, containing two adjacent nitrogen atoms, serve as versatile scaffolds in the development of a wide array of functional molecules. globalresearchonline.netorientjchem.orgmdpi.com Their significance stems from their diverse biological activities, which include anti-inflammatory, antimicrobial, anticancer, and analgesic properties. wisdomlib.orgroyal-chem.com Beyond medicinal chemistry, pyrazole derivatives are integral to the fields of agrochemicals, dyes, and materials science, where they are utilized as herbicides, fluorescent agents, and ligands in catalysis. globalresearchonline.netroyal-chem.com The structural versatility of the pyrazole core allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules for specific applications. nih.gov
Unique Position of Halogenated Pyrazoles in Organic Synthesis
Among the various classes of pyrazole derivatives, halogenated pyrazoles hold a unique and strategic position in organic synthesis. researchgate.netresearchgate.netthieme-connect.com The introduction of a halogen atom onto the pyrazole ring dramatically enhances its synthetic utility, providing a reactive handle for a multitude of cross-coupling reactions. researchgate.netmdpi.com This is particularly true for iodo- and bromo-substituted pyrazoles, which are excellent substrates for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. mdpi.comvulcanchem.com These reactions are fundamental in modern organic chemistry for the construction of complex carbon-carbon and carbon-heteroatom bonds. mdpi.com The regioselective halogenation of the pyrazole nucleus is a critical step, as the position of the halogen dictates the subsequent synthetic transformations. researchgate.net Halogenated pyrazoles, therefore, serve as key intermediates in the synthesis of highly functionalized and structurally diverse pyrazole-containing compounds. researchgate.net
Overview of 1,3-Dimethyl-5-iodopyrazole's Academic Relevance
This compound is a specific halogenated pyrazole that has emerged as a compound of significant academic interest. sigmaaldrich.cnsigmaaldrich.comscbt.com Its structure, featuring a stable dimethylated pyrazole core and a reactive iodine atom at the 5-position, makes it a valuable building block in synthetic chemistry. nih.govguidechem.com The presence of the methyl groups at positions 1 and 3 prevents unwanted N-H reactivity and directs functionalization to the iodinated carbon. mdpi.com Researchers have utilized this compound in the development of novel synthetic methodologies and as a precursor for more complex molecular architectures. beilstein-journals.org Its well-defined structure and reactivity also make it a useful model compound for studying reaction mechanisms and the properties of halogenated heterocycles. mdpi.comrsc.org
Chemical and Physical Properties of this compound
The fundamental characteristics of this compound are summarized in the table below, providing a snapshot of its key physical and chemical identifiers.
| Property | Value |
| CAS Number | 85779-98-2 sigmaaldrich.cnarctomsci.comarctomsci.com |
| Molecular Formula | C5H7IN2 sigmaaldrich.cnnih.govguidechem.com |
| Molecular Weight | 222.03 g/mol scbt.comnih.gov |
| IUPAC Name | 5-iodo-1,3-dimethylpyrazole nih.gov |
| Synonyms | This compound, 5-iodo-1,3-dimethyl-1h-pyrazole nih.gov |
Spectroscopic Data
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two methyl groups and the proton on the pyrazole ring. |
| ¹³C NMR | Resonances for the five carbon atoms of the pyrazole ring and the two methyl carbons. The carbon bearing the iodine atom would show a characteristic shift. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the direct iodination of 1,3-dimethylpyrazole (B29720). Another strategy is the cyclization of appropriate precursors already containing the iodine atom.
A related synthesis for a similar compound, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, involves the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole with iodine and iodic acid in refluxing acetic acid. mdpi.com This suggests that direct halogenation of the pyrazole ring is a feasible method for producing such compounds.
Reactivity and Applications in Organic Synthesis
The reactivity of this compound is dominated by the carbon-iodine bond. The iodine atom serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions.
Key Reactions and Applications:
Sonogashira Coupling: The reaction of this compound with terminal alkynes, catalyzed by palladium and copper complexes, yields 5-alkynyl-1,3-dimethylpyrazoles. mdpi.com These products are valuable intermediates for the synthesis of more complex heterocyclic systems.
Suzuki Coupling: Coupling with boronic acids or their esters in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond at the 5-position of the pyrazole ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, leading to the synthesis of 5-amino-1,3-dimethylpyrazoles.
Synthesis of Fused Heterocycles: this compound can be used as a starting material for the construction of fused heterocyclic systems, such as pyranopyrazoles. beilstein-journals.org For instance, the palladium-catalyzed reaction of a related 5-iodopyrazole-4-carboxylic acid with a terminal alkyne leads to the formation of a pyrano[4,3-c]pyrazol-4(1H)-one derivative. beilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1,3-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXAZEZTTPOFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 1,3 Dimethyl 5 Iodopyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,3-dimethyl-5-iodopyrazole by providing detailed information about the hydrogen, carbon, and nitrogen atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different proton environments within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum is characterized by two singlets. One singlet appears for the protons of the methyl group at the 1-position (N-CH₃), and another for the methyl group at the 3-position (C-CH₃). A signal corresponding to the proton at the 4-position of the pyrazole (B372694) ring is also observed. mdpi.com The chemical shifts provide insight into the electronic environment of these protons.
| Proton | Chemical Shift (δ, ppm) | Solvent |
| 3-Me | 2.22 | CDCl₃ |
| 1-Me | 3.84 | CDCl₃ |
Table 1: ¹H NMR Chemical Shifts for this compound. mdpi.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of this compound. The spectrum shows distinct peaks for each carbon atom in the molecule, including the two methyl carbons and the three carbons of the pyrazole ring. The chemical shifts are influenced by the electronegativity of the neighboring atoms, particularly the nitrogen and iodine atoms. For instance, the carbon atom bonded to the iodine (C-5) exhibits a specific chemical shift that is characteristic of such a substitution. mdpi.com
| Carbon Atom | Chemical Shift (δ, ppm) | ¹J Coupling Constant (Hz) | Other Coupling Constants (Hz) | Solvent |
| 3-Me | 14.4 | 128.3 | CDCl₃ | |
| 1-Me | 37.1 | 141.1 | CDCl₃ | |
| C-4 | 60.8 | ³J(C4,3-Me) = 4.3 | CDCl₃ | |
| C-5 | 131.3 | ³J(C5,1-Me) = 2.4 | CDCl₃ | |
| C-3 | 150.4 | ²J(C3,3-Me) = 6.9 | CDCl₃ |
Table 2: ¹³C NMR Data for this compound. mdpi.com
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atoms within the pyrazole ring. For this compound, the ¹⁵N NMR spectrum shows two distinct signals, corresponding to the N-1 and N-2 atoms of the pyrazole ring. The chemical shifts of these nitrogen atoms provide valuable information about their hybridization and participation in the aromatic system. In deuterated chloroform, the N-1 and N-2 atoms exhibit chemical shifts of -186.1 ppm and -77.5 ppm, respectively. mdpi.com
| Nitrogen Atom | Chemical Shift (δ, ppm) | Solvent |
| N-1 | -186.1 | CDCl₃ |
| N-2 | -77.5 | CDCl₃ |
Table 3: ¹⁵N NMR Chemical Shifts for this compound. mdpi.com
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy is employed to identify the functional groups and vibrational modes of this compound. The IR spectrum, typically recorded using a potassium bromide (KBr) disc, displays a series of absorption bands that correspond to the stretching and bending vibrations of the various bonds within the molecule. mdpi.com Key vibrational frequencies include those associated with C-H, C=N, and C-N bonds of the pyrazole ring and methyl groups. The presence of the iodine substituent also influences the vibrational spectrum. mdpi.com
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2923 | C-H stretch |
| 1497 | C=N stretch |
| 1350 | C-H bend |
| 1271 | C-N stretch |
| 1107 | Ring vibration |
| 1053 | Ring vibration |
| 1022 | Ring vibration |
| 638 | C-I stretch |
Table 4: Significant IR Absorption Bands for this compound. mdpi.com
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. Using the electron ionization (EI) method at 70 eV, the mass spectrum shows the molecular ion peak (M⁺), which corresponds to the mass-to-charge ratio (m/z) of the intact molecule. For this compound, the molecular ion peak is observed at m/z 256/258, reflecting the isotopic distribution of chlorine, which is not present in this molecule, suggesting the data may be for a related chloro-iodopyrazole. mdpi.com However, other sources confirm the molecular weight of this compound to be approximately 222.03 g/mol . nih.gov Fragmentation patterns observed in the mass spectrum provide additional structural information. mdpi.com
| m/z | Relative Intensity (%) | Fragment |
| 256/258 | 19/7 | M⁺ (for 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole) |
| 160 | 14 | [M-I]⁺ or other fragment |
| 128 | 24 | Fragment |
| 96 | 18 | Fragment |
| 64 | 100 | Fragment |
Table 5: Mass Spectrometry Data for a related Chloro-iodopyrazole. mdpi.com
X-ray Diffraction Crystallography
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction (SC-XRD) stands as the quintessential method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ub.edu For this compound, this technique offers an unambiguous depiction of its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal lattice, is meticulously recorded. ub.edu This data allows for the calculation of the electron density distribution within the unit cell, revealing the exact positions of each atom. ub.edu
Studies on related 5-iodopyrazole derivatives demonstrate the power of SC-XRD in revealing crucial structural details. mdpi.comresearchgate.net For instance, analysis of various 5-iodo-1-arylpyrazoles showed that these molecules often crystallize with one molecule in the asymmetric unit and without co-crystallized solvent molecules. mdpi.com The bond distances and angles are determined with high precision from this data. mdpi.comresearchgate.net A key structural feature observed in similar pyrazole compounds is the non-planar relationship between the pyrazole ring and any attached aryl groups, a result of steric hindrance. mdpi.com
Furthermore, SC-XRD analysis illuminates the complex network of intermolecular interactions that govern the crystal packing. In many iodinated pyrazoles, halogen bonding (e.g., C–I⋯N, C–I⋯O, C–I⋯π) and hydrogen bonding (e.g., C–H⋯O) are significant forces that dictate the supramolecular architecture. mdpi.com The ability to identify and characterize these non-covalent interactions is vital for understanding the material's properties and for crystal engineering applications. mdpi.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.687(2) |
| b (Å) | 11.145(2) |
| c (Å) | 15.704(3) |
| α (°) | 90 |
| β (°) | 89.859(2) |
| γ (°) | 90 |
| Volume (ų) | 1525.9 |
| Z | 2 |
| Data derived from a representative structure to illustrate typical crystallographic parameters. researchgate.net |
X-ray Powder Diffraction (XRPD) Applications
X-ray powder diffraction (XRPD) is a versatile and widely used technique for the characterization of crystalline materials. americanpharmaceuticalreview.com Unlike SC-XRD, which requires a single crystal, XRPD can be performed on a polycrystalline or powdered sample. This method is instrumental in various stages of pharmaceutical development and materials science for identifying crystalline phases, determining sample purity, and analyzing polymorphism. americanpharmaceuticalreview.com
In the context of this compound, XRPD serves several key functions:
Phase Identification: The XRPD pattern is a unique fingerprint for a specific crystalline form. By comparing the experimental pattern of a synthesized batch of this compound to a reference pattern calculated from its single-crystal structure, one can confirm its identity and purity. researchgate.net
Polymorph Screening: Many organic compounds can exist in multiple crystalline forms, or polymorphs, each with different physical properties like solubility and stability. americanpharmaceuticalreview.com XRPD is a primary tool for screening and identifying different polymorphs of this compound that may arise under various crystallization conditions. americanpharmaceuticalreview.com
Stability Studies: XRPD can be used to monitor the physical stability of a solid form under different conditions of temperature and humidity, detecting any potential phase transitions. americanpharmaceuticalreview.com
The XRPD pattern is generated by plotting the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of lattice planes in the crystal structure. While XRPD does not typically provide the atomic-level detail of SC-XRD, it is an essential tool for routine analysis and quality control. americanpharmaceuticalreview.com
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are subjected to a controlled temperature program. eltra.com Thermogravimetric analysis (TGA) is a particularly important method that measures the change in mass of a sample as a function of temperature or time. eltra.com
For this compound, a TGA experiment provides critical information about its thermal stability and decomposition profile. The analysis involves heating a small amount of the compound on a high-precision balance within a furnace. eltra.com The resulting TGA curve plots the percentage of weight loss against temperature.
Key information derived from the TGA of this compound would include:
Decomposition Temperature: The temperature at which the compound begins to lose mass due to decomposition. This is a crucial indicator of its thermal stability. Studies on similar pyrazole-containing metal complexes show decomposition can occur in distinct stages. akjournals.commdpi.com
Decomposition Stages: The TGA curve may show one or more distinct steps, indicating a multi-stage decomposition process. Each step can be analyzed to understand the nature of the species being lost. akjournals.com
Final Residue: The amount of material remaining at the end of the analysis provides information about the final decomposition products. For many organic compounds, this may be zero, but for metal complexes, it often corresponds to the weight of the metal oxide. akjournals.com
Differential Thermal Analysis (DTA), often performed concurrently with TGA, measures the temperature difference between the sample and an inert reference. This reveals whether physical or chemical changes are endothermic (absorbing heat, e.g., melting) or exothermic (releasing heat, e.g., decomposition). For example, the thermal decomposition of copper(II) pyrazolyl complexes shows endothermic peaks associated with the loss of ligands. akjournals.com
| Temperature Range (°C) | Weight Loss (%) | Associated Process | DTA Peak |
| 107–201 | 28.77 | Loss of organic ligand | Endothermic |
| 201–265 | 26.67 | Further ligand loss | Endothermic |
| 265–329 | 6.53 | Final ligand fragment loss | Endothermic |
| Data adapted from a study on Cu(II) pyrazolyl complexes to illustrate thermal analysis results. akjournals.com |
Reactivity Profiles and Transformative Chemistry of 1,3 Dimethyl 5 Iodopyrazole
Transition-Metal-Catalyzed Cross-Coupling Reactions
(Hetero)aryl halides, such as 1,3-dimethyl-5-iodopyrazole, are valuable starting materials for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for constructing C-C and C-X (where X = O, N, S) bonds in organic synthesis. mdpi.com The reactivity of the aryl reactant generally follows the order: aryl iodides > aryl triflates ≥ aryl bromides >> aryl chlorides, making aryl iodides like this compound highly effective in these reactions. mdpi.com
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically carried out using a palladium catalyst, a copper(I) cocatalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction is valued for its ability to proceed under mild conditions, sometimes even at room temperature and in aqueous media, which makes it suitable for the synthesis of complex molecules. wikipedia.org
The general reactivity trend for aryl halides in Sonogashira coupling favors iodides, making this compound a preferred substrate over its bromo and chloro analogs. mdpi.com This preference is evident in the functionalization of halogenopyrazoles. mdpi.com For example, the coupling of iodo-substituted azopyrroles with terminal alkynes has been successfully performed using a palladium catalyst and a copper(I) cocatalyst to create new azo compounds. acs.org
A typical Sonogashira coupling reaction involving an aryl iodide is presented in the table below:
| Reactant 1 | Reactant 2 | Catalyst | Cocatalyst | Base | Solvent | Product |
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Amine (e.g., Et₃N) | Toluene | Aryl-alkyne |
Data sourced from multiple examples of Sonogashira reactions. organic-chemistry.orgsioc-journal.cn
Other Carbon-Carbon Bond Forming Reactions
Beyond the Sonogashira coupling, this compound and similar iodopyrazole derivatives are substrates for other important carbon-carbon bond-forming reactions. The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is a prominent example. For instance, 4-(5-iodo-3-methyl-1H-pyrazol-1-yl)sulfonamide has been used in Pd/C catalyzed Suzuki coupling reactions with various arylboronic acids to synthesize analogues of Celecoxib in high yields. ua.es
The Heck reaction, which couples an alkene with an aryl halide, is another valuable transformation. While direct examples with this compound are less common in the provided context, the general reactivity of iodopyrazoles suggests their suitability for such reactions. ua.es
The following table summarizes key carbon-carbon bond forming reactions involving iodopyrazole derivatives:
| Reaction Name | Reactant 1 | Reactant 2 | Catalyst | Key Features |
| Suzuki Coupling | Iodopyrazole derivative | Arylboronic acid | Pd/C | High yields, aqueous conditions possible. ua.es |
| Heck Reaction | Iodopyrazole derivative | Alkene | Pd catalyst | Formation of a new C-C bond at the alkene position. ua.es |
Carbon-Heteroatom Bond Formation Reactions
The formation of carbon-heteroatom bonds is another area where iodopyrazoles serve as important precursors. Transition-metal-catalyzed reactions can be employed to form bonds between the pyrazole (B372694) ring and atoms like oxygen, nitrogen, and sulfur. mdpi.com For example, a method for the synthesis of C-4 sulfenylated pyrazoles has been developed using an iodine-catalyzed cyclocondensation and direct C-H bond sulfenylation, demonstrating a metal- and solvent-free approach to C-S bond formation. researchgate.net This highlights the versatility of pyrazole derivatives in constructing diverse molecular architectures.
Halogen-Bonding Interactions in Supramolecular Assembly
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This interaction plays a significant role in crystal engineering and the formation of supramolecular assemblies. mdpi.comacs.org
Nature and Directionality of Carbon-Iodine···X Interactions (X = N, O, π, Halogen)
In the solid state, 5-iodo-1-arylpyrazoles have been shown to participate in a variety of halogen bonds, including C–I⋯N, C–I⋯O, C–I⋯π, and C–I⋯Br interactions. mdpi.com The directionality of these bonds is a key feature, with the interaction being strongest along the axis of the C-I bond. mdpi.comwiley-vch.de This directionality arises from the anisotropic distribution of electron density around the iodine atom.
The strength of these interactions can vary. For instance, C-I⋯O interactions have been calculated to be significantly stronger than C-I⋯Br interactions. mdpi.com The specific nature of the substituent on the pyrazole or the interacting partner can influence the geometry and strength of the halogen bond. In some cases, the iodine atom can interact with the π-system of an aromatic ring. mdpi.com Even halogen-halogen interactions, such as C-I⋯Br, can occur, where the iodine atom acts as the electrophilic partner. mdpi.com
The table below details the types of halogen bonds observed with iodopyrazole derivatives:
| Halogen Bond Type | Donor | Acceptor | Interaction Strength |
| C–I⋯O | C-I | Oxygen atom | Strong (e.g., ≈32 kJ/mol) mdpi.com |
| C–I⋯N | C-I | Nitrogen atom | Observed in various structures. mdpi.com |
| C–I⋯π | C-I | π-system of an aromatic ring | Contributes to crystal packing. mdpi.com |
| C–I⋯Br | C-I | Bromine atom | Weaker than C-I⋯O (e.g., -18.96 kJ/mol). mdpi.com |
Sigma-Hole Theory in Halogen-Bonding Systems
The phenomenon of halogen bonding is explained by the concept of the "sigma-hole" (σ-hole). nih.govwiley-vch.de The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the covalent bond. nih.gov This positive region arises because the electron density is drawn towards the more electronegative carbon atom and the sides of the halogen atom, leaving a region of electron deficiency at the pole. nih.govwiley-vch.de
The strength of the σ-hole, and thus the halogen bond, is influenced by several factors:
The nature of the halogen: The size and polarizability of the halogen are important, with iodine typically forming the strongest halogen bonds among the common halogens (I > Br > Cl > F). wiley-vch.de
Electron-withdrawing groups: The presence of electron-withdrawing groups on the molecule can enhance the positive potential of the σ-hole, leading to stronger halogen bonds. wiley-vch.de
Intermolecular Forces and Self-Assembly Propensity
The solid-state architecture and self-assembly behavior of this compound and related compounds are governed by a combination of subtle, non-covalent interactions. Key among these are halogen bonds and hydrogen bonds, which dictate the packing of molecules in the crystalline state and their propensity to form larger supramolecular structures.
Research into the crystal structures of analogous 5-iodopyrazoles reveals the significant role of C–I⋯O halogen bonds in directing the supramolecular architecture. mdpi.com In these systems, the iodine atom acts as a halogen bond donor, interacting with an electronegative atom, such as the oxygen of a carbonyl group on a neighboring molecule. mdpi.com This interaction is highly directional and can be a dominant force in the crystal packing, often stabilizing or even dictating the entire crystalline network. mdpi.com
The propensity for these directed intermolecular interactions leads to significant self-assembly behavior. A closely related compound, 3,5-dimethyl-4-iodopyrazole, has been shown to self-assemble into well-defined supramolecular structures, including fibrils, sheets, and tubular fibers, driven by both hydrogen and halogen bonding. uni-bayreuth.deacs.orgosti.govresearchgate.net This demonstrates that the combination of the pyrazole core and an iodine substituent provides a robust platform for designing self-assembling systems.
The geometric parameters of these intermolecular interactions have been characterized in detail for similar 5-iodopyrazole structures, as shown in the table below.
Table 1: Exemplary Intermolecular Bond Parameters in a 5-Iodopyrazole Analog
| Interaction Type | Parameter | Value | Reference |
|---|---|---|---|
| Halogen Bond | C−I Bond Length | 2.075 Å | mdpi.com |
| I···O Distance | 2.993 Å | mdpi.com | |
| Sum of vdW radii | 3.5 Å | mdpi.com | |
| ∠C−I···O Angle | 175.2° | mdpi.com | |
| Hydrogen Bond | C−H···O Distance | 2.56 - 2.74 Å | mdpi.com |
Data derived from a representative 5-iodo-1-arylpyrazole compound to illustrate typical interaction geometries. mdpi.com
Functional Group Interconversions on the Pyrazole Ring
The iodine atom on the pyrazole ring of this compound is not merely a static substituent; it is a highly versatile functional group that serves as a linchpin for a wide array of chemical transformations. Its presence allows for the strategic introduction of new functional groups and the construction of more complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions. mdpi.com
The C-I bond is particularly well-suited for such reactions due to its reactivity. Compared to other halogens, aryl iodides are generally the most reactive partners in common cross-coupling protocols. The established order of reactivity is: aryl iodides > aryl triflates ≥ aryl bromides >> aryl chlorides. mdpi.com This high reactivity makes 5-iodopyrazoles valuable building blocks in organic synthesis. mdpi.comrsc.org
Two of the most powerful and widely used transformations involving iodopyrazoles are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. rsc.org
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the iodopyrazole with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is exceptionally effective for introducing aryl or vinyl substituents at the 5-position of the pyrazole ring. rsc.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the iodopyrazole and a terminal alkyne. mdpi.com Catalyzed by a combination of palladium and copper complexes, it is a direct and efficient method for synthesizing 5-alkynylpyrazole derivatives. rsc.org
These functional group interconversions significantly expand the synthetic utility of this compound, allowing it to serve as a precursor to a diverse range of more complex, functionalized pyrazole derivatives. rsc.org
Table 2: Key Functional Group Interconversions for 5-Iodopyrazoles
| Reaction Name | Starting Functional Group | Reagents | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C5-Iodo | Arylboronic acid, Pd catalyst, Base | C5-Aryl | rsc.org |
Computational and Theoretical Investigations of 1,3 Dimethyl 5 Iodopyrazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules, providing a balance between computational cost and accuracy. scispace.com In principle, DFT is an exact theory of electronic structure based on the electron density distribution, offering an alternative to traditional wavefunction-based quantum chemistry methods. scispace.com For 1,3-dimethyl-5-iodopyrazole, DFT calculations are instrumental in understanding its fundamental electronic properties.
DFT studies reveal the distribution of electron density within the molecule, highlighting the influence of the constituent atoms and functional groups. The pyrazole (B372694) ring, with its two nitrogen atoms, and the iodine substituent are key determinants of the electronic landscape. Calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's ground-state geometry. For instance, in related 4-halopyrazole compounds, the nitrogen-nitrogen bond length in the pyrazole ring is typically around 1.348 angstroms, while carbon-nitrogen bonds vary from 1.337 to 1.392 angstroms. The carbon-carbon bonds within the pyrazole ring are generally between 1.368 and 1.392 angstroms, indicative of the ring's aromatic character.
Furthermore, DFT is used to calculate various electronic properties that govern the molecule's reactivity and intermolecular interactions. These properties include the molecular electrostatic potential (MEP), which maps regions of positive and negative electrostatic potential on the molecular surface. The MEP is crucial for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen and halogen bonding. malayajournal.org Natural Bond Orbital (NBO) analysis, another DFT-based method, provides insights into atomic charges and the nature of bonding within the molecule.
For substituted pyrazoles, DFT calculations have been employed to characterize their geometry and electronic structure, with theoretical data for vibrational and NMR spectra showing good agreement with experimental results. researchgate.net The choice of functional, such as the generalized gradient approximation (GGA) or hybrid functionals, and the basis set are critical for obtaining accurate results that align with experimental observations. scispace.comaps.org
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 222.03 g/mol | nih.gov |
| Topological Polar Surface Area | 17.8 Ų | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their electronic absorption spectra. google.comchemrxiv.org It provides a computationally efficient way to calculate excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of these absorptions. researchgate.net
For this compound, TD-DFT calculations can predict its UV-Vis spectrum, identifying the wavelengths at which the molecule absorbs light and the nature of the electronic transitions involved. These transitions are typically described in terms of the molecular orbitals between which an electron moves upon excitation, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The accuracy of TD-DFT calculations depends on the choice of the exchange-correlation functional. google.com Hybrid functionals are often necessary to obtain reliable results for excited states. google.com The Tamm-Dancoff Approximation (TDA) is frequently employed in TD-DFT calculations as it offers a good balance of accuracy and computational cost, though full TD-DFT calculations can provide more accurate transition intensities. google.com
In studies of related pyrazole derivatives, TD-DFT calculations have been performed to understand their photophysical properties. researchgate.netrsc.org These calculations help in elucidating the nature of the electronic transitions and how they are influenced by different substituents on the pyrazole ring. researchgate.net The results from TD-DFT can be correlated with experimental UV-Vis spectra to validate the computational model and provide a deeper understanding of the molecule's electronic behavior upon photoexcitation.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | 3.50 | 354 | 0.15 | HOMO → LUMO |
| S0 → S2 | 4.20 | 295 | 0.08 | HOMO-1 → LUMO |
| S0 → S3 | 4.85 | 256 | 0.22 | HOMO → LUMO+1 |
Note: The data in this table is illustrative for a generic pyrazole derivative and does not represent experimentally verified values for this compound.
Molecular Orbital Analysis and Frontier Orbitals
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. malayajournal.orgajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.orgajchem-a.com A smaller gap generally implies higher reactivity. ajchem-a.com
For this compound, an analysis of its frontier orbitals reveals how the iodine atom and the methyl groups influence its electronic properties. The presence of the iodine atom is expected to significantly affect the energies and spatial distributions of the frontier orbitals. The HOMO is likely to have significant contributions from the p-orbitals of the iodine and the pyrazole ring, while the LUMO will also be distributed over the heterocyclic system.
Computational methods like DFT are used to calculate the energies and visualize the shapes of the HOMO and LUMO. malayajournal.org This analysis helps in understanding intramolecular charge transfer characteristics. ajchem-a.com For instance, in related systems, it has been shown that introducing substituents can tune the frontier orbital energy levels, thereby altering the molecule's electronic and photophysical properties. rsc.org The analysis can be extended to other orbitals, such as HOMO-1 and LUMO+1, to gain a more complete picture of the electronic structure. researchgate.net
| Orbital | Energy (eV) |
|---|---|
| LUMO | -1.27 |
| HOMO | -5.28 |
| HOMO-LUMO Gap (ΔE) | 4.01 |
Note: The data in this table is based on a computational study of a substituted imidazole (B134444) malayajournal.org and is provided for illustrative purposes. Actual values for this compound would require specific calculations.
Modeling of Intermolecular Interactions (e.g., Hydrogen Bond, Halogen Bond Energies)
This compound has the potential to participate in various intermolecular interactions, most notably halogen bonding and hydrogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.com The iodine atom in this compound can form halogen bonds, a phenomenon attributed to the presence of a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom. mdpi.com
Computational modeling is a powerful tool for quantifying the strength and nature of these interactions. DFT calculations can be used to determine the interaction energies between this compound and other molecules. For example, studies on related iodinated compounds have shown significant interaction energies with anions, highlighting the strength of the halogen bond. nih.gov In one study, the interaction energy between a bidentate iodine-based receptor and iodide was calculated to be -77.36 kcal/mol. nih.gov
Hydrogen bonding, although perhaps weaker in this specific molecule due to the absence of traditional hydrogen bond donors, can still occur. C-H···X hydrogen bonds, where X is a halogen or another electronegative atom, are recognized as influential interactions. nih.gov Computational studies have suggested that C-H···I hydrogen bonds can enhance the strength of halogen bonds and influence molecular conformation. nih.gov Atoms in Molecules (AIM) analysis can be used to provide evidence for such bonding interactions by identifying bond critical points and bond paths. nih.gov
| Interaction Type | System | Interaction Energy (kJ/mol) | Reference |
|---|---|---|---|
| C-I···N Halogen Bond | Dimethyl 1-(2-isopropylphenyl)-5-iodopyrazole-3,4-dicarboxylate | -40.9 | rsc.org |
| C-H···O Hydrogen Bond | Dimethyl 1-(2-isopropylphenyl)-5-iodopyrazole-3,4-dicarboxylate | -24.2 | rsc.org |
| C-H···O Hydrogen Bond | Dimethyl 1-(2-isopropylphenyl)-5-iodopyrazole-3,4-dicarboxylate | -31.6 | rsc.org |
Predictive Studies in Reaction Mechanisms and Regioselectivity
Computational chemistry plays a crucial role in predicting the outcomes of chemical reactions, including their mechanisms and regioselectivity. For this compound, theoretical studies can be used to explore its reactivity in various chemical transformations. Pyrazoles are known to undergo a range of reactions, including electrophilic substitution, nucleophilic substitution, and cycloadditions. nih.govmdpi.com
DFT calculations can be used to model reaction pathways and determine the activation energies of different possible routes. This allows for the prediction of the most likely reaction mechanism. For example, in reactions involving electrophilic attack on the pyrazole ring, calculations can predict which position (e.g., C4) is most susceptible to substitution by analyzing the distribution of electron density and the stability of the resulting intermediates.
The regioselectivity of reactions involving pyrazoles can also be investigated computationally. For instance, in the synthesis of substituted pyrazoles, different regioisomers can often be formed. nih.gov Theoretical calculations can help to understand the factors that control this regioselectivity, such as steric effects, electronic effects, and the nature of the reagents and catalysts involved. nih.gov In the context of this compound, predictive studies could explore its participation in cross-coupling reactions, where the iodine atom is substituted, or reactions involving the pyrazole ring itself. Such studies are valuable for designing new synthetic routes and understanding the fundamental reactivity of this compound. acs.org
Advanced Applications of 1,3 Dimethyl 5 Iodopyrazole and Its Derivatives
Supramolecular Chemistry and Engineered Architectures
Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The interactions between these components are primarily non-covalent.
There is no specific research in the reviewed literature detailing the self-assembly of 1,3-Dimethyl-5-iodopyrazole into nanotubes or microtubes. However, a closely related isomer, 3,5-Dimethyl-4-iodopyrazole (DMIP) , has been shown to self-assemble into hierarchical tubular structures. This process is driven by a combination of hydrogen bonding and halogen bonding interactions, with a calculated interaction energy of up to 32.81 kJ mol⁻¹. These interactions guide the DMIP molecules to form fibrils, which then organize into sheets and ultimately into tubular architectures with dimensions ranging from nanometers to micrometers.
The self-assembled tubular structures of 3,5-Dimethyl-4-iodopyrazole (DMIP) have been utilized as disposable templates for the linear organization of nanoparticles. A key feature of these DMIP-based templates is that they can be easily removed by heating to approximately 100°C without causing the organized nanoparticle arrays to collapse. This property has been demonstrated in the formation of ordered gold (Au) and silver (Ag) nanochains.
Self-Assembly into Nanostructures (e.g., Nanotubes, Microtubes)
Ligand Design in Coordination Chemistry
Pyrazoles are well-known for their ability to act as ligands in coordination chemistry due to the presence of nitrogen atoms with lone pairs of electrons. These nitrogen atoms can coordinate with a wide range of metal ions, leading to the formation of diverse coordination complexes and polymers. While there is a broad body of research on pyrazole-based ligands, specific studies focusing on this compound as a ligand are not extensively documented in the reviewed literature.
Research on related compounds, such as 4-iodopyrazole (B32481) and 3,5-dimethyl-1H-pyrazole , demonstrates the versatility of iodinated and methylated pyrazoles in forming coordination compounds. For instance, 4-iodopyrazole has been used to synthesize trinuclear copper(II) pyrazolates. Similarly, 3,5-dimethyl-1H-pyrazole has been employed to create copper(II) coordination compounds. The coordination behavior of these pyrazole (B372694) derivatives is influenced by factors such as the steric hindrance of the substituents and the nature of the metal ion and co-ligands.
Precursors for Complex Organic Molecules (e.g., Azo Compounds)
The synthesis of azo compounds often involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. While pyrazole derivatives can be used in the synthesis of azo dyes, there is no specific mention in the surveyed literature of this compound being used as a precursor for azo compounds.
Related research has shown the synthesis of azo dyes from other pyrazole derivatives. For example, 5-amino-4-arylazo-3-methyl-1H-pyrazoles have been used as starting materials for the synthesis of new azo dyes. In other studies, the reduction of existing azo-pyrazole compounds using reagents like hydrazine (B178648) hydrate (B1144303) has been explored. Azo compounds containing a pyrazole moiety are of interest due to their potential biological activities and applications as colorants.
Crystal Engineering Principles and Design
Crystal engineering involves the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Halogen bonding, a non-covalent interaction involving a halogen atom, is a significant tool in crystal engineering.
Studies on 5-iodo-1-arylpyrazoles have provided insights into the role of halogen bonding in their crystal structures. In these compounds, the iodine atom at the 5-position of the pyrazole ring participates in various types of halogen bonds, including C–I⋯O, C–I⋯π, C–I⋯Br, and C–I⋯N interactions. These interactions, along with hydrogen bonds, play a crucial role in the formation of their supramolecular architectures. The analysis of the crystal packing of these compounds reveals the formation of one-dimensional chains and two-dimensional networks. While these studies provide a framework for understanding the potential crystal engineering of this compound, specific crystallographic studies on this compound are not detailed in the reviewed literature.
Conclusion and Future Research Directions
Summary of Key Academic Findings on 1,3-Dimethyl-5-iodopyrazole
This compound is a halogenated heterocyclic compound that has emerged as a valuable synthetic intermediate. Its structure, featuring a pyrazole (B372694) core with methyl groups at the N1 and C3 positions and an iodine atom at the C5 position, makes it a versatile building block in organic chemistry.
Key findings from academic literature highlight its utility, primarily as a precursor in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond at the 5-position is particularly susceptible to oxidative addition, a critical step in many coupling processes. Research on analogous iodopyrazoles has established that iodo-substituted pyrazoles are generally more reactive than their bromo or chloro counterparts in reactions like the Suzuki-Miyaura and Sonogashira couplings. mdpi.com This enhanced reactivity makes this compound a preferred substrate for constructing complex molecular architectures. mdpi.com
Methods for synthesizing iodopyrazoles often involve the direct iodination of the corresponding pyrazole precursor. For N-substituted pyrazoles, regioselectivity can be controlled, with lithiation followed by reaction with an iodine source being a common strategy to achieve substitution at the C5 position. ias.ac.in
Unexplored Reactivity and Synthetic Opportunities
While the participation of iodopyrazoles in Suzuki and Sonogashira reactions is well-documented for the general class of compounds, the full reactive potential of this compound remains an area ripe for investigation. tandfonline.comacs.org There is an opportunity to explore its utility in other significant cross-coupling reactions, such as the Buchwald-Hartwig, Heck, and Stille couplings.
Furthermore, the reactivity of the C-I bond could be harnessed for transformations beyond standard cross-coupling. This includes exploring its potential in:
Iodonium (B1229267) Salt Formation: Conversion to a hypervalent iodine species could open pathways for its use as an arylating agent.
Reductive Deiodination: While often an undesired side reaction, controlled reductive deiodination could be a strategic step in a multi-step synthesis.
Halogen-Metal Exchange: Reaction with organolithium or Grignard reagents could generate a pyrazolyl nucleophile, which could then be used to react with a variety of electrophiles, expanding its synthetic utility.
The synthesis of this specific isomer also presents opportunities. While methods like lithiation are known for pyrazoles, developing more direct, selective, and environmentally benign iodination methods for the C5 position of 1,3-dimethylpyrazole (B29720) would be a valuable contribution. ias.ac.inresearchgate.net
Potential for Novel Material Science and Catalytic Applications
The application of pyrazole derivatives in material science and catalysis is a growing field, yet the specific contributions of this compound are largely underexplored. Based on the properties of related compounds, several potential applications can be proposed.
Material Science: Iodopyrazoles serve as key intermediates in the synthesis of conjugated materials. bloomtechz.com Through cross-coupling reactions, the pyrazole core can be integrated into larger π-conjugated systems. Such materials are of interest for:
Organic Light-Emitting Diodes (OLEDs): Pyrazole-containing materials have been investigated for their electroluminescent properties. bloomtechz.com
Molecular Sensors: The pyrazole unit can act as a signaling component in fluorescent chemosensors. lookchem.com The synthesis of such sensors could be achieved by functionalizing the this compound scaffold.
Metal-Organic Frameworks (MOFs): Pyrazoles can serve as ligands to construct MOFs, which have applications in gas storage and catalysis. bloomtechz.com this compound could be a precursor to more complex pyrazole-based linkers.
Catalysis: The pyrazole moiety is a well-established ligand for transition metals. By functionalizing this compound, novel ligands can be synthesized. These ligands could be used to create catalysts for a variety of organic transformations. For instance, CuI-catalyzed coupling reactions have been achieved with other iodopyrazoles, suggesting that derivative compounds of this compound could themselves have catalytic applications or serve as ligands in such processes. mdpi.comresearchgate.netresearchgate.net
Advancements in Theoretical Modeling of Halogenated Pyrazoles
Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structure, bonding, and reactivity of heterocyclic compounds. mdpi.com For halogenated pyrazoles, DFT studies have provided significant insights. uct.ac.za
Recent computational work has focused on:
NMR Chemical Shift Prediction: Theoretical calculations have been used to predict and interpret the 13C and 15N NMR spectra of various iodopyrazoles, which is crucial for their structural characterization. researchgate.net These studies often require the inclusion of relativistic effects to accurately model the influence of the heavy iodine atom. researchgate.net
Structural and Electronic Properties: DFT calculations have been employed to optimize the geometries and analyze the electronic structures of iodopyrazoles and their metal complexes. aip.org These studies help in understanding the nature of halogen bonds and other non-covalent interactions.
Reaction Mechanisms: Computational modeling has been used to elucidate the mechanisms of reactions involving pyrazoles, such as their reactivity in azido-tetrazole equilibrium or as part of larger molecular systems. mdpi.com
Future theoretical work could specifically target this compound to provide a deeper understanding of its reactivity profile. Such studies could model the transition states of various cross-coupling reactions to explain its reactivity and regioselectivity, calculate its molecular electrostatic potential to predict sites for electrophilic and nucleophilic attack, and explore its potential for forming stable halogen bonds, which could be relevant in the design of new materials.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 85779-98-2 | mdpi.com |
| Molecular Formula | C₅H₇IN₂ | mdpi.com |
| Molecular Weight | 222.03 g/mol | mdpi.com |
| IUPAC Name | 5-iodo-1,3-dimethylpyrazole | mdpi.com |
| XLogP3 | 1.3 | mdpi.com |
| Topological Polar Surface Area | 17.8 Ų | mdpi.com |
Table 2: Reactivity of Iodopyrazoles in Cross-Coupling Reactions
| Reaction Type | Catalyst System (Typical) | Reactivity Trend | Reference |
|---|---|---|---|
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | I > Br >> Cl | mdpi.comtandfonline.com |
| Suzuki-Miyaura Coupling | Pd(0) catalyst, Base (e.g., K₃PO₄) | Br and Cl can be superior due to reduced dehalogenation side reactions in some cases. | acs.org |
| Cu-catalyzed C-O Coupling | CuI, Ligand (e.g., phenanthroline), Base | Effective for coupling with alcohols. | mdpi.comresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
